molecular formula C16H17NO4S B2998075 N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide CAS No. 672280-58-9

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide

Cat. No. B2998075
M. Wt: 319.38
InChI Key: LDSMNZLMXLWRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, also known as MOBS, is a chemical compound that has been widely used in scientific research. MOBS is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying cellular and molecular processes.

Scientific Research Applications

Vasospasm Treatment in Subarachnoid Hemorrhage

A study investigated the effectiveness of endothelin receptor antagonists, including compounds related to N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, in treating vasospasm resulting from subarachnoid hemorrhage (SAH). The study found that oral administration of these antagonists significantly reduced the constriction of the basilar artery in a rabbit model, supporting their potential use in treating human SAH-induced vasospasm (Zuccarello et al., 1996).

Antiproliferative Activity Against Cancer Cell Lines

Novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, structurally similar to the compound , were synthesized and tested for antiproliferative activity against various tumor cell lines. Compounds demonstrated significant antiproliferative activity, indicating potential as anticancer agents (Motavallizadeh et al., 2014).

Cognitive Enhancing Properties

SB-399885, a compound structurally related to N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, was found to be a potent and selective antagonist of the 5-HT6 receptor with cognitive-enhancing properties. This study suggests potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Potential in Photodynamic Therapy

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which bear structural resemblance to N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, was synthesized and showed promising properties for use in photodynamic therapy for cancer treatment. The compound exhibited high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Carbonic Anhydrase Inhibitor Studies

N-substituted benzenesulfonamides, with structural similarities to the compound of interest, have been investigated as carbonic anhydrase inhibitors (CAIs), revealing important aspects of their inhibition mechanism. These findings contribute to the understanding of the therapeutic potential of CAIs (Di Fiore et al., 2011).

properties

IUPAC Name

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-16-10-6-5-9-15(16)17(11-13-12-21-13)22(18,19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSMNZLMXLWRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide

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